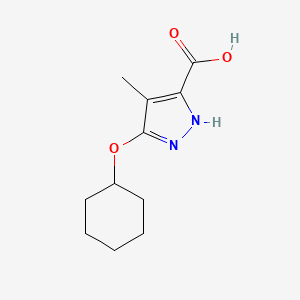

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid

Description

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclohexyloxy substituent at the 5-position and a methyl group at the 4-position of the pyrazole ring. The cyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor-binding affinity compared to other substituents.

Properties

IUPAC Name |

3-cyclohexyloxy-4-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(11(14)15)12-13-10(7)16-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWMKEZSZUZWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1OC2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanol with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts to enhance reaction rates and yields . These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxy-4-methyl-1H-pyrazole-3-carboxaldehyde, while reduction could produce cyclohexyloxy-4-methyl-1H-pyrazole-3-methanol[3][3].

Scientific Research Applications

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 5-Position

The 5-position substituent significantly impacts physicochemical and biological properties:

Key Observations :

- Steric Effects : Cyclohexyloxy’s bulk may hinder receptor binding compared to planar aromatic substituents (e.g., chlorophenyl), as seen in CB1 antagonists where dichlorophenyl groups optimize receptor interactions .

Substituent Effects at the 1-Position

The 1-position substituent modulates receptor selectivity and potency:

Key Observations :

- Aryl substituents (e.g., dichlorophenyl) at the 1-position enhance CB1 affinity due to hydrophobic and π-π stacking interactions .

- Unsubstituted pyrazoles (as in the target compound) may lack receptor specificity but serve as versatile intermediates for further derivatization.

Carboxylic Acid vs. Ester/Amide Derivatives

The carboxylic acid group enables hydrogen bonding and salt formation, while esters/amides alter pharmacokinetics:

Structural and Crystallographic Insights

X-ray crystallography data for analogs reveal conformational preferences:

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (C17H11Cl3N2O2): Monoclinic crystal system (space group P2/c). Dihedral angle between pyrazole and chlorophenyl rings: 85.2°, indicating orthogonal orientation .

- 5-Cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid :

- Bond angles at the pyrazole ring (C-N-C ≈ 105–107°) suggest moderate distortion from planarity .

Biological Activity

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1344687-69-9) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 224.26 g/mol. Its structure features a pyrazole ring substituted with a cyclohexyloxy group and a carboxylic acid functional group, which are critical for its biological activity.

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have been shown to inhibit various phytopathogenic fungi. A study demonstrated that certain pyrazole derivatives displayed lower effective concentration () values against fungi such as Colletotrichum orbiculare and Fusarium moniliforme, suggesting strong antifungal potential .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | (µg/mL) |

|---|---|---|

| This compound | Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 | |

| Phytophthora infestans | 75.54 | |

| Fusarium moniliforme | 79.42 |

Anti-inflammatory Activity

Pyrazole compounds are also known for their anti-inflammatory effects. The presence of the pyrazole ring enhances the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This mechanism underlies the therapeutic use of some pyrazole derivatives in treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been documented, with studies indicating that these compounds can scavenge free radicals effectively. The structural features of the pyrazole moiety contribute to this activity, making it a promising candidate for developing antioxidant agents .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal metabolism and inflammation, such as COX and various fungal dehydrogenases.

- Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory effects .

- Cellular Uptake : The cyclohexyloxy group may facilitate cellular uptake, increasing the bioavailability of the compound within target cells.

Study on Antifungal Efficacy

A notable study evaluated the antifungal efficacy of various pyrazole derivatives against multiple fungal strains. The results indicated that compounds structurally similar to this compound exhibited superior antifungal activity compared to traditional fungicides like boscalid . This finding highlights the potential application of this compound in agricultural settings.

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers found that pyrazole derivatives could significantly reduce inflammation markers in animal models. The administration of these compounds led to decreased levels of pro-inflammatory cytokines, demonstrating their therapeutic potential in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.